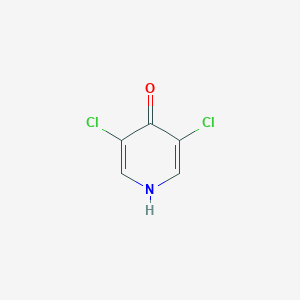

3,5-Dichloropyridin-4-ol

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic and industrial research, precise nomenclature is critical for unambiguous communication. 3,5-Dichloropyridin-4-ol is identified by several key descriptors that define its molecular structure. pharmaffiliates.comappchemical.comdoronscientific.comalchempharmtech.com The systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound.

An important aspect of its chemical identity is its existence in a tautomeric equilibrium with 3,5-Dichloropyridin-4(1H)-one. pharmaffiliates.com This phenomenon, common to 4-hydroxypyridines, means the compound can exist in two interconverting forms: the 'enol' form (pyridin-4-ol) and the 'keto' form (pyridin-4-one). In many conditions, the pyridone (keto) form is predominant due to its aromatic stabilization. stackexchange.com This equilibrium is crucial as it influences the compound's reactivity and interactions.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17228-71-6 |

| Molecular Formula | C5H3Cl2NO |

| Molecular Weight | 163.99 g/mol |

| Tautomeric Form | 3,5-Dichloropyridin-4(1H)-one |

Historical Perspectives and Early Research Trajectories

The study of pyridine (B92270) and its derivatives dates back to the mid-19th century. wikipedia.org While the precise first synthesis of this compound is not prominently documented in early literature, research into halogenated pyridines began as synthetic methodologies advanced. Early investigations into pyridine chemistry were often driven by the desire to understand the structure and reactivity of this fundamental heterocycle and to create analogues of naturally occurring bioactive molecules.

The development of multicomponent reactions later provided efficient pathways to highly substituted pyridin-4-ol derivatives. chim.it These synthetic advancements were pivotal, as they allowed for more systematic exploration of compounds like this compound. The initial interest in such compounds was likely rooted in their potential as intermediates for creating more complex molecular architectures for applications in pharmaceuticals and agrochemicals. The study of substituted pyridines has been a continuous area of research, with significant findings on their basicity and reactivity published in the mid-20th century. acs.org

Significance and Research Relevance in Contemporary Chemical Science

In modern chemical science, this compound is recognized primarily as a versatile intermediate and building block. lookchem.com Its significance stems from the strategic placement of reactive sites on the pyridine ring—the two chlorine atoms and the hydroxyl/oxo group—which allow for sequential and regioselective modifications.

The contemporary relevance of this compound is most pronounced in the following areas:

Medicinal Chemistry : Substituted pyridines are a cornerstone of drug discovery. mdpi.com Derivatives of dichlorinated pyridines have been investigated for a range of biological activities, including antimicrobial and anticancer properties. nih.gov For instance, the related compound 4-Amino-3,5-dichloropyridine (B195902) is a key intermediate in the synthesis of Roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD). innospk.com This highlights the role of the 3,5-dichloropyridine (B137275) scaffold in constructing complex, biologically active molecules.

Agrochemicals : The pyridine ring is a common feature in many pesticides and herbicides. nbinno.comnih.gov The reactivity of halogenated pyridines makes them ideal precursors for agrochemical synthesis, enabling the development of new agents for crop protection. chemimpex.com The 3,5-dichloro substitution pattern is a key structural motif in the design of new agrochemicals.

Organic Synthesis : As a functionalized heterocycle, this compound serves as a valuable starting material for creating more elaborate molecules. The chlorine atoms can be displaced through nucleophilic substitution reactions, and the hydroxyl group can be modified, providing multiple avenues for structural elaboration. chim.it

The research applications are summarized in the table below.

| Research Area | Application of this compound |

| Medicinal Chemistry | Precursor for synthesizing complex bioactive molecules and active pharmaceutical ingredients (APIs). |

| Agrochemicals | Building block for the development of novel herbicides and fungicides. |

| Organic Synthesis | Versatile intermediate for constructing substituted pyridine derivatives through functional group manipulation. |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCQWIYRLMNGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938118 | |

| Record name | 3,5-Dichloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-71-6, 17228-70-5 | |

| Record name | 3,5-Dichloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloropyridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-dichloro-4-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3,5-Dichloropyridin-4-ol

Traditional syntheses for functionalized pyridines often rely on multi-step sequences involving the manipulation of substitution patterns on a pre-existing pyridine (B92270) ring.

The functionalization of the pyridine ring is a cornerstone of heterocyclic chemistry. The synthesis of chloro-substituted pyridinols often involves a series of strategic reactions. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution can be challenging and may require harsh conditions. A common strategy to functionalize the 4-position of a pyridine ring involves the initial formation of a pyridine N-oxide. This modification activates the 4-position, making it susceptible to reactions like nitration. The resulting 4-nitro derivative can then be converted to the target compound through subsequent chemical transformations. For instance, a related synthesis of 4-amino-2,6-dichloropyridine (B16260) utilizes the oxidation of 2,6-dichloropyridine (B45657) to its N-oxide, followed by nitration and then reduction of the nitro group. dntb.gov.ua A similar pathway could be envisioned for this compound, where a nucleophilic substitution or a Sandmeyer-type reaction on an amino precursor could yield the final hydroxyl group.

Furthermore, the synthesis of other chlorinated pyridinols, such as 3,4,5,6-Tetrachloropyridin-2-ol, employs methods like the chlorination of pyridine derivatives followed by acidic hydrolysis to introduce the hydroxyl group. This highlights that a combination of chlorination and substitution/hydrolysis steps is a fundamental approach in this area of chemistry.

Isocyanates are highly reactive functional groups that serve as key building blocks in organic synthesis. researchgate.net They are characterized by the -N=C=O group and are valuable in the creation of a variety of compounds through reactions with nucleophiles like alcohols. researchgate.net While direct synthesis of this compound from an isocyanate is not prominently documented, isocyanates like 3,5-dichlorophenyl isocyanate are used as reactants to create other complex molecules. sigmaaldrich.com In principle, a synthetic route could be designed where a dichlorinated isocyanate undergoes cyclization or is used as a precursor in a multi-step process to construct the pyridin-4-ol ring system. The synthesis of isocyanates themselves can be achieved through methods such as the Curtius rearrangement or by reacting amine hydrochlorides with phosgene. researchgate.netuniv-rennes.fr

Advanced Synthetic Strategies and Innovations

Modern organic synthesis has seen a shift towards more efficient and selective methods, with a strong emphasis on catalytic processes and a deep understanding of reaction mechanisms.

Catalytic methods, particularly those involving transition metals, have revolutionized the functionalization of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds on dichlorinated pyridines. organic-chemistry.orgresearchgate.net While often used to introduce aryl or alkyl groups, these catalytic systems showcase the potential for selective functionalization. Research has demonstrated that a sterically hindered N-heterocyclic carbene (NHC) ligand can promote the selective cross-coupling at the C4 position of 2,4-dichloropyridines. organic-chemistry.org Such catalytic strategies could be adapted to introduce an oxygen-containing substituent at the 4-position of 3,5-dichloropyridine (B137275), providing a more direct and efficient route to the target molecule or its precursors.

Understanding the underlying mechanism of a reaction is crucial for its optimization and application. For the synthesis of 4-substituted pyridines, a key transformation is the functionalization of the 4-position of the pyridine ring.

A critical step in the functionalization of 3,5-dichloropyridine is the selective deprotonation at the C4 position. Mechanistic studies have provided significant insights into this process. researchgate.net Researchers have monitored the deprotonation of 3,5-dichloropyridine in real-time using in situ infrared spectroscopy, a powerful technique for observing reactive intermediates. researchgate.netresearchgate.net

These studies revealed that 3,5-dichloropyridine is rapidly deprotonated when treated with strong lithium bases like n-butyllithium (BuLi) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-75 °C). researchgate.net The deprotonation selectively occurs at the C4 position, forming the key intermediate 3,5-dichloro-4-pyridyllithium. researchgate.net The in situ IR spectroscopy not only confirmed the rapid formation of this lithiated species but also detected transient structures between the starting material and the final lithio derivative. researchgate.net Interestingly, while the structures of the lithiated intermediates formed using either BuLi or LTMP appeared similar spectroscopically, their reactivity differed upon quenching with deuterium (B1214612) oxide (D₂O). The use of BuLi led to complete deuteration, whereas with LTMP, only partial deuteration was observed. researchgate.netresearchgate.net This lithiated intermediate is a pivotal precursor for introducing a hydroxyl group to form this compound.

| Substrate | Base | Analytical Technique | Key Findings |

| 3,5-Dichloropyridine | n-Butyllithium (BuLi) | In situ Infrared Spectroscopy | Rapid deprotonation at C4; Formation of 3,5-dichloro-4-pyridyllithium; Complete deuteration upon quenching with D₂O. researchgate.netresearchgate.net |

| 3,5-Dichloropyridine | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | In situ Infrared Spectroscopy | Rapid deprotonation at C4; Formation of 3,5-dichloro-4-pyridyllithium; Partial deuteration upon quenching with D₂O. researchgate.netresearchgate.net |

Derivatization and Analog Synthesis

Synthesis of Pyridine N-Oxide Derivatives

The synthesis of N-oxide derivatives of dichloropyridines is a key transformation, often enhancing the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. A common route involves the oxidation of the pyridine nitrogen. For instance, 2,6-dichloropyridine can be oxidized to its corresponding N-oxide, which then serves as a precursor for further functionalization. dntb.gov.ua 3,5-Dichloropyridine N-oxide is a known compound used as a crystalline material in various chemical reactions. researchgate.net It can be prepared through oxidation and purified by recrystallization. researchgate.net This N-oxide is utilized as an oxidant in gold-catalyzed reactions and as a reactant in palladium-catalyzed cross-couplings and cycloaddition reactions. researchgate.netacs.org The reaction of 2,6-diazido-3,4,5-trichloropyridine N-oxide with sodium azide (B81097) yields 2,4,6-triazido-3,5-dichloropyridine N-oxide, demonstrating the stability of the N-oxide group during nucleophilic substitution on the ring. researchgate.net

Formation of Related Heterocyclic Compounds

The 3,5-dichloropyridine framework serves as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often proceed via cycloaddition or cyclization pathways.

One notable example is the 1,3-dipolar cycloaddition reaction of 3,5-dichloropyridine N-oxide with tosyl isocyanate. This reaction leads to the formation of (3aS,7aR)-6,7a-Dichloro-3-(toluene-4-sulfonyl)-3a,7a-dihydro-3H-oxazolo[4,5-b]pyridin-2-one. researchgate.netlookchem.com This product results from a 1,5-sigmatropic rearrangement of the initial cycloadduct. researchgate.net Such reactions are valuable for creating oxazolo[4,5-b]pyridines, which are pyridine analogs of biologically relevant benzoxazolinones. researchgate.net Other related heterocyclic compounds that can be synthesized from 3,5-dichloropyridine N-oxide include 6-chlorooxazolo[4,5-b]pyridine-2(3H)-one and 2-cyano-3,5-dichloropyridine. lookchem.com Furthermore, imidazo[1,2-a]pyridine (B132010) structures can be synthesized starting from 2-aminopyridine (B139424) precursors, which can be derivatized to include the desired substitution patterns. nih.gov

Table 2: Synthesis of Fused Heterocyclic Compounds

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3,5-Dichloropyridine N-oxide | Tosyl isocyanate | (3aS,7aR)-6,7a-Dichloro-3-(toluene-4-sulfonyl)-3a,7a-dihydro-3H-oxazolo[4,5-b]pyridin-2-one | 1,3-Dipolar Cycloaddition / Sigmatropic Rearrangement researchgate.net |

| 2-Aminopyridine derivatives | α-Halo ketones (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) | 2-Substituted imidazo[1,2-a]pyridines | Cyclization nih.gov |

Synthesis of Amino-substituted Pyridine Analogues

The introduction of amino groups to the dichloropyridine core is a common strategy to produce valuable intermediates and analogues. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where a chlorine atom is displaced by an amine.

Microwave-assisted SNAr has been shown to be an efficient method for preparing 4-amino-3,5-dihalopyridines from 3,4,5-trihalopyridines using primary and secondary amines. researchgate.net This methodology allows for the selective displacement of the 4-halo substituent. researchgate.net In other synthetic routes, 2-chloropyridin-4-amine can be nitrated and subsequently undergo nucleophilic substitution with various nucleophiles, including ammonia (B1221849) and methylamine, to yield substituted 4-amino-3,5-dinitropyridine (B1331386) derivatives under mild conditions. researchgate.net The synthesis of 4-amino-3,5-dichloropyridine (B195902) itself has been reported, and its structure confirmed by single-crystal X-ray diffraction. nih.gov The resulting amino-dichloropyridine derivatives are of interest in medicinal chemistry and organic synthesis due to their versatile reactivity. nih.gov

Table 3: Examples of Amino-substituted Pyridine Synthesis

| Starting Material | Reagent(s) | Product | Method |

| 3,4,5-Trihalopyridines | Primary/Secondary Amines | 4-Amino-3,5-dihalopyridines | Microwave-assisted SNAr researchgate.net |

| 2-Chloropyridin-4-amine | 1. Nitrating agents 2. Ammonia/Methylamine | Substituted 4-amino-3,5-dinitropyridines | Nitration followed by Nucleophilic Substitution researchgate.net |

| 2,6-Dichloropyridine | 1. Oxidation 2. Nitration 3. Reduction | 4-Amino-2,6-dichloropyridine | Multi-step synthesis dntb.gov.ua |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a detailed view of molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in chemistry and materials science for interpreting and predicting the behavior of complex systems at an atomic scale. wikipedia.org DFT calculations are applied to determine various molecular properties by using functionals of the spatially dependent electron density. wikipedia.org

In the context of 3,5-Dichloropyridin-4-ol, DFT calculations can elucidate its electronic driving forces and help predict reactive sites. mdpi.com Functionals like B3LYP are commonly used in such calculations, often in conjunction with basis sets like 6-31G(*) or 6-311G++(d,p), to achieve a balance between accuracy and computational cost. wikipedia.orgnih.govcolab.ws These calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties, which show excellent agreement with experimental data. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's chemical reactivity, kinetic stability, and optical properties. ossila.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate higher chemical reactivity and polarizability. nih.gov For molecules like this compound, the analysis of its frontier orbitals can predict the most probable sites for electrophilic and nucleophilic attacks, thus offering insights into its reaction mechanisms. colab.ws The flow of electrons in a chemical reaction often occurs from the HOMO of one molecule to the LUMO of another. ossila.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of the electron density in a molecule, translating the complex delocalized molecular orbitals into familiar chemical concepts like lone pairs, bonds, and antibonds. wikipedia.org This method allows for the quantitative assessment of interactions between filled donor NBOs and empty acceptor NBOs, which correspond to delocalization and hyperconjugation effects. wikipedia.org

NBO analysis can reveal the nature of bonding within the this compound molecule, including the polarization of bonds and the hybridization of atomic orbitals. wikipedia.org It also provides information on intramolecular charge transfer, which can be crucial for understanding the molecule's stability and reactivity. nih.gov By examining the occupancies of bonding and antibonding orbitals, one can assess the deviation from an idealized Lewis structure, providing a measure of electron delocalization. wikipedia.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools that allow for the study of the dynamic behavior of molecules over time. nih.gov These simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule within its environment. nih.govscirp.org

For this compound, MD simulations could be employed to understand its behavior in different solvents or its interaction with biological macromolecules. The process typically involves preparing the molecular system, including solvent molecules and ions, and then simulating the atomic motions based on a force field. nih.gov These simulations can reveal how the molecule adapts its conformation and how it interacts with surrounding molecules, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a primary goal of theoretical chemistry. By using computational methods, it is possible to rationalize and predict the outcome of chemical reactions. researchgate.net

For this compound, which possesses multiple potential reaction sites, predicting the regioselectivity of its reactions is of significant interest. researchgate.net Computational models can calculate various reactivity indices derived from DFT, such as Fukui functions and Parr functions, to identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. mdpi.com These indices, along with the analysis of frontier molecular orbitals, can help in understanding the factors that govern the site-selectivity in reactions like cross-coupling, providing a theoretical basis for designing synthetic routes with high yields and minimal byproducts. researchgate.net

Crystal Structure and Intermolecular Interactions Analysis

The analysis of crystal structures provides invaluable information about the three-dimensional arrangement of molecules in the solid state and the nature of the intermolecular forces that hold them together. researchgate.netrsc.org

Hydrogen Bonding Networks

Hydrogen bonds are a defining feature in the crystal structure of pyridinol derivatives. In a closely related compound, 4-amino-3,5-dichloropyridine (B195902), strong N—H⋯N hydrogen bonds are observed, which lead to the formation of supramolecular chains. nih.govresearchgate.net These chains extend along a specific crystallographic axis, demonstrating the directional and robust nature of these interactions. nih.govresearchgate.net For this compound, the hydroxyl group (-OH) is expected to be a potent hydrogen bond donor, while the pyridine (B92270) nitrogen and the oxygen of the hydroxyl group can act as acceptors.

Pi-Pi Stacking and Halogen-Pi Interactions

In addition to hydrogen bonding, π-π stacking and halogen-π interactions play a crucial role in the solid-state assembly of chlorinated pyridines.

Pi-Pi Stacking: The aromatic pyridine rings in these structures tend to stack upon one another, contributing to the stability of the crystal lattice. In 4-amino-3,5-dichloropyridine, offset aromatic π–π stacking interactions are observed between the pyridine π-systems of adjacent molecules. nih.govresearchgate.net The presence of these interactions is confirmed by the characteristic red and blue triangular patterns on the Hirshfeld surface mapped over the shape index. nih.gov The centroid-to-centroid distance between stacked rings in the amino derivative is reported to be 3.8638 (19) Å, with a perpendicular distance of 3.4954 (12) Å and a slip angle of 25.2°. nih.gov These parameters indicate a parallel-displaced or offset stacking arrangement, which is often more stable than a face-to-face orientation. researchgate.net Theoretical calculations on pyridine dimers have shown that the antiparallel-displaced geometry is the most stable, emphasizing the importance of electron correlation in these interactions. researchgate.net

Halogen-Pi Interactions: The chlorine substituents on the pyridine ring can participate in halogen–π interactions, where the electrophilic region of a chlorine atom interacts with the electron-rich π-system of an adjacent pyridine ring. nih.govrsc.org In the crystal structure of 4-amino-3,5-dichloropyridine, these interactions are noted to consolidate the packing, with a Cl⋯π distance of 3.9375 (17) Å. nih.govresearchgate.net The strength of such interactions depends on the polarization of the halogen atom, which is enhanced by the electron-withdrawing nature of the pyridine ring. acs.org

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. nih.govmdpi.com The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, a detailed picture of the crystal packing can be obtained. nih.govmdpi.com

For 4-amino-3,5-dichloropyridine, the Hirshfeld surface analysis reveals the following contributions of different intermolecular contacts to the crystal packing: nih.govresearchgate.net

| Intermolecular Contact | Contribution (%) |

| Cl⋯H/H⋯Cl | 40.1 |

| H⋯H | 15.7 |

| N⋯H/H⋯N | 13.1 |

| C⋯H/H⋯C | 7.3 |

| Cl⋯Cl | 7.1 |

| C⋯C | 6.8 |

| N⋯C/C⋯N | 4.9 |

| Cl⋯C/C⋯Cl | 3.8 |

This data highlights the predominance of contacts involving chlorine and hydrogen atoms, which is expected given the chemical composition of the molecule.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the molecular structure of 3,5-Dichloropyridin-4-ol.

¹H NMR: The ¹H NMR spectrum of a related compound, 4-(3,5-Dichloropyridin-4-yl)morpholine, shows a characteristic singlet for the two equivalent protons on the pyridine (B92270) ring at δ = 8.35 ppm. wordpress.com For this compound itself, the protons on the pyridine ring would also be expected to produce a singlet, with the chemical shift influenced by the hydroxyl group.

¹³C NMR: In the ¹³C NMR spectrum of 4-(3,5-Dichloropyridin-4-yl)morpholine, the carbon atoms of the dichloropyridinyl moiety exhibit distinct signals. The carbons bearing the chlorine atoms (C3 and C5) and the carbon attached to the morpholine (B109124) nitrogen (C4) and the remaining two carbons (C2 and C6) are all chemically distinct and would therefore show separate peaks. wordpress.com For this compound, the carbon attached to the hydroxyl group (C4) would be significantly deshielded, resulting in a downfield chemical shift. The number of unique carbon environments in a molecule can be directly determined from the number of peaks in its ¹³C NMR spectrum. cognitoedu.org

Table 1: Representative NMR Data for a Related Dichloropyridine Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.35 | s |

| ¹³C | 150.8, 149.3, 128.4 | - |

Data for 4-(3,5-Dichloropyridin-4-yl)morpholine wordpress.com

NMR spectroscopy is a powerful tool for understanding reaction mechanisms. nih.gov It can be used to monitor the progress of reactions in real-time, identify intermediates, and determine reaction kinetics. For instance, NMR has been used to study the deprotonation of 3,5-dichloropyridine (B137275), a related compound, providing insights into the formation of organolithium species. researchgate.net Signal amplification techniques like SABRE (Signal Amplification By Reversible Exchange) can enhance NMR signals of pyridine derivatives, allowing for the study of catalytic processes and reaction intermediates at low concentrations. acs.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

O-H stretch: A broad absorption band in the region of 3400-3650 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.orglibretexts.org

C=C and C=N stretching: The aromatic ring vibrations, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region.

C-Cl stretch: The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the pyridine ring. mdpi.comuliege.be The combination of IR and Raman data allows for a more complete vibrational assignment. researchgate.net

Table 2: General Infrared Absorption Regions for Functional Groups in this compound

| Functional Group | Absorption Region (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3400-3650 (broad) |

| C-H (aromatic) | 3000-3100 |

| C=C, C=N (aromatic ring) | 1400-1600 |

| C-O (alcohol) | 1050-1250 |

| C-Cl | < 800 |

Based on general spectroscopic principles. libretexts.orglibretexts.org

In situ IR spectroscopy is a valuable technique for monitoring chemical reactions as they occur, providing real-time information about the concentrations of reactants, intermediates, and products. mdpi.comresearchgate.netrsc.org This technique has been successfully applied to study the deprotonation of 3,5-dichloropyridine, where the formation of the lithiated intermediate was monitored by observing changes in the IR spectrum over time. researchgate.net This approach allows for the optimization of reaction conditions and provides a deeper understanding of the reaction mechanism.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the context of this compound, mass spectrometry can confirm its molecular weight and provide evidence for its structure through the characteristic isotopic pattern of the two chlorine atoms. accesson.krnih.gov For instance, the cation of this compound has been identified as a fragment in the mass spectral analysis of the drug roflumilast. oak.go.kr

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is established as C₅H₃Cl₂NO. The theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent isotopes. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which serves as a key identifier for chlorine-containing compounds.

In mass spectrometry studies, particularly under soft ionization conditions like electrospray ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺. The cation of this compound has been identified as a fragmentation product of the pharmaceutical compound roflumilast. oak.go.kr Analysis of roflumilast's fragmentation pathway revealed a key fragment ion with an accurately measured mass-to-charge ratio (m/z) of 163.9676 Da, which corresponds to the protonated form of this compound. oak.go.kr This experimental value is in excellent agreement with the theoretical exact mass calculated for the [C₅H₄Cl₂NO]⁺ ion.

Table 1.The minute difference between the theoretical and observed mass (mass error) falls within the acceptable range for high-resolution instrumentation, thus confirming the elemental composition and molecular formula of this compound.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion is formed in the mass spectrometer, it possesses excess internal energy, which can lead to its decomposition into smaller, characteristic fragment ions. uni-saarland.de The fragmentation pathways are governed by the principles of chemical stability; bonds that are weaker or that lead to the formation of stable ions or neutral molecules are more likely to break. libretexts.org

The structure of this compound, featuring a substituted pyridine ring, suggests several plausible fragmentation pathways. The stability of the aromatic ring often means that fragmentation will involve the loss of substituents or small neutral molecules. A common fragmentation pathway for halogenated aromatic compounds is the loss of a halogen radical or a hydrogen halide molecule. For chlorinated pyridines, the loss of a neutral hydrochloric acid (HCl) molecule is a frequently observed event. This is seen in the fragmentation of the related compound 3,5-dichloropyridin-4-amine, which fragments by losing a molecule of hydrochloric acid. oak.go.kr

Another possible fragmentation pathway for pyridinols involves the loss of a carbon monoxide (CO) molecule, which is a stable neutral loss, particularly from the keto-tautomer (3,5-dichloro-1H-pyridin-4-one).

Table 2.The relative abundance of these fragment ions in the mass spectrum provides a fingerprint that helps to confirm the arrangement of atoms within the molecule, distinguishing it from other isomers. The analysis of these patterns is crucial for the structural elucidation of unknown compounds or for confirming the identity of a synthesized molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. azooptics.com The absorption of light energy promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which a compound absorbs light are determined by its molecular structure, particularly the presence of chromophores—functional groups that absorb light. azooptics.com

The core structure of this compound is a pyridine ring, which is an aromatic chromophore. Aromatic systems are characterized by π-electron systems, and their UV-Vis spectra are typically dominated by π→π* transitions. These high-intensity absorptions for pyridine itself occur at specific wavelengths. However, the substituents on the pyridine ring—two chlorine atoms and a hydroxyl group—significantly influence the electronic properties and thus the absorption spectrum.

These substituents act as auxochromes, which are groups that modify the absorption of a chromophore. The chlorine atoms are electron-withdrawing via induction but can be electron-donating through resonance due to their lone pairs. The hydroxyl group is a strong electron-donating group through resonance. These effects can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). azooptics.com

Furthermore, this compound can exist in a tautomeric equilibrium with its keto form, 3,5-dichloro-1H-pyridin-4-one. This introduces the possibility of n→π* transitions associated with the non-bonding electrons on the oxygen atom of the carbonyl group in the keto tautomer. These transitions are typically of lower intensity than π→π* transitions. azooptics.com

Table 3.The precise λmax and intensity of absorption are sensitive to the solvent polarity, which can alter the energy levels of the ground and excited states, providing further information about the nature of the electronic transitions. The study of its UV-Vis spectrum is therefore essential for understanding the electronic structure and tautomeric behavior of this compound.

Biological Activity and Mechanistic Investigations

Antimicrobial Activity and Mechanism of Action

Derivatives of 3,5-Dichloropyridin-4-ol have demonstrated notable activity against a range of microbial pathogens. The mechanisms underlying this activity are multifaceted, involving bactericidal effects and specific molecular interactions.

The efficacy of an antimicrobial agent is often characterized by its minimum inhibitory concentration (MIC), the lowest concentration that prevents visible microbial growth, and its minimum bactericidal concentration (MBC), the lowest concentration that results in microbial death. rxkinetics.comnih.gov The antimicrobial activity of certain compounds can be concentration-dependent, meaning that increasing the concentration of the drug enhances the rate and extent of bacterial killing. nih.govmerckmanuals.com This is often accompanied by a post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug's concentration has fallen below the MIC. merckmanuals.com

For many pyridine (B92270) derivatives, the antimicrobial effect is found to be both concentration- and time-dependent. nih.govnih.gov Studies on related antimicrobial agents have shown that as the concentration of the compound increases, the time required to achieve a complete reduction in bacterial viability decreases. nih.govmdpi.com For instance, time-kill curve analyses are a common method to demonstrate this relationship, showing a more rapid decline in bacterial colonies with higher multiples of the MIC. nih.govnih.gov While specific kinetic data for this compound is not extensively detailed in the reviewed literature, the activity of related heterocyclic compounds suggests that its bactericidal effects likely follow a concentration-dependent pattern. nih.govmerckmanuals.com

Table 1: Key Concepts in Bactericidal Activity

| Term | Definition | Relevance |

| MIC | Minimum Inhibitory Concentration: The lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. rxkinetics.com | A standard measure of an antimicrobial's potency. |

| MBC | Minimum Bactericidal Concentration: The lowest concentration of an antibacterial agent required to kill a particular bacterium. nih.gov | Determines whether an agent is bactericidal or bacteriostatic. |

| Concentration-Dependent Killing | A property of some antibiotics where the rate and extent of killing increase with increasing drug concentrations. merckmanuals.com | Allows for optimizing dosing regimens to maximize efficacy. |

| Post-Antibiotic Effect (PAE) | The persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. merckmanuals.com | Can allow for less frequent dosing intervals. |

The antimicrobial action of this compound and its analogs is believed to stem from their ability to interfere with critical bacterial structures and processes.

Cell Wall and Membrane Disruption: One proposed mechanism of action for halogenated pyridinols is the inhibition of cell wall synthesis. Damage to the cell wall and membrane can be confirmed by observing the release of cellular components like lactate (B86563) dehydrogenase (LDH) and key ions such as Ca²⁺ and Mg²⁺, which indicates a loss of membrane integrity. nih.gov For other antimicrobial compounds, transmission electron microscopy has shown physical damage to the cell wall and membrane, leading to the leakage of cytoplasm and eventual cell death. nih.govnih.gov Some antimicrobial agents, like terpinen-4-ol, are thought to interfere with cell wall biosynthesis by targeting proteins such as penicillin-binding protein 2a (PBP2a). mdpi.com

Inhibition of Protein and DNA Synthesis: Beyond structural damage, some antimicrobial compounds function by halting essential biosynthetic pathways. drugbank.com Inhibition of protein synthesis can occur through various mechanisms, including blocking ribosome sites or interrupting peptide chain elongation. drugbank.com Similarly, interference with DNA synthesis is another key target for antibacterial agents. googleapis.comnih.gov Studies on agents like terpinen-4-ol have used specific staining techniques and gel electrophoresis to show that the compound can affect both protein and DNA synthesis in bacteria. nih.gov

Table 2: Potential Cellular Targets of this compound and its Analogs

| Cellular Target | Proposed Mechanism of Action | Supporting Evidence from Related Compounds |

| Cell Wall | Inhibition of synthesis; structural damage. nih.gov | Release of lactate dehydrogenase (LDH). nih.gov Molecular docking suggests interaction with PBP2a. mdpi.com |

| Cell Membrane | Increased permeability and disruption. nih.gov | Release of intracellular ions (Ca²⁺, Mg²⁺). nih.gov |

| Protein Synthesis | Interruption of translation processes. drugbank.com | SDS-PAGE analysis shows altered protein profiles. nih.gov |

| DNA Synthesis | Interference with DNA replication. googleapis.comnih.gov | DAPI staining indicates effects on bacterial DNA. nih.gov |

The antimicrobial effectiveness of pyridine derivatives is highly dependent on their chemical structure. nih.govresearchgate.net The presence, position, and nature of substituent groups on the pyridine ring play a crucial role in determining the compound's potency.

Halogenation: The inclusion of halogen atoms, particularly chlorine, is a significant factor in the antimicrobial activity of this class of compounds. For example, the conversion of certain pyridothienopyrimidine precursors into their 2,4-dichloro derivatives resulted in a marked increase in antibacterial potency. nih.gov This suggests that the two chlorine atoms in this compound are critical for its biological function. The position of these halogens is also vital; studies on other aromatic compounds show that specific substitution patterns enhance activity. mdpi.comnih.gov

Other Substitutions: The nature of other groups attached to the pyridine or an associated ring system also influences antimicrobial potency. In some series of related heterocyclic compounds, the presence of aryl, benzyl, or 2-pyridyl groups was found to be favorable for antibacterial activity, while aliphatic substituents were detrimental. nih.gov In other cases, the length of an alkyl chain substituent was found to be a determining factor for fungicidal activity. researchgate.net The removal or alteration of key functional groups often leads to a reduction in potency, highlighting the specific structural requirements for interaction with the biological target. acs.orgresearchgate.net

Anticancer Potential and Related Mechanisms

In addition to antimicrobial effects, derivatives of this compound have emerged as compounds of interest for their potential in cancer therapy. nih.gov Their activity is linked to the modulation of specific biological targets that are crucial for cancer cell survival and proliferation.

Modern anticancer drug discovery often focuses on compounds that can selectively interact with specific molecular targets within cancer cells. frontiersin.orgsemanticscholar.org These targets can include enzymes like kinases, structural proteins such as tubulin, or receptors that are overexpressed in tumors. semanticscholar.org Phytochemicals and synthetic compounds often exert their anticancer effects by altering proteins involved in signal transduction pathways, thereby inhibiting cell growth and inducing programmed cell death (apoptosis). mdpi.com

Derivatives of this compound are being investigated as scaffolds for the development of targeted anticancer agents. google.com The strategy involves designing molecules that can bind to and modulate the activity of proteins that play a key role in cancer progression. This approach aims to achieve greater selectivity for cancer cells over normal cells, potentially reducing the side effects associated with traditional chemotherapy. mdpi.com

A particularly promising avenue of investigation for this compound derivatives is their ability to inhibit deubiquitinating enzymes (DUBs). google.com DUBs are a class of proteases that remove ubiquitin from proteins, thereby regulating a vast array of cellular processes, including protein degradation, cell cycle control, and DNA repair. nih.govwikipedia.org The dysregulation of DUBs has been implicated in numerous diseases, including cancer, making them an attractive target for therapeutic intervention. themarkfoundation.orgd-nb.info

Targeting DUBs offers a more specific approach to cancer therapy compared to general proteasome inhibitors. google.com A patent for anti-neoplastic compounds describes a derivative of this compound as a component of a DUB inhibitor. google.com Specifically, the DUB known as USP7 has been identified as a key player in regulating tumor suppressor proteins like p53, and its inhibition is a key strategy in cancer research. google.comwikipedia.org By inhibiting specific DUBs, these compounds can disrupt the cellular machinery that cancer cells rely on for survival and growth. google.comnih.gov This targeted approach is predicted to be better tolerated than broader-acting therapies. google.com

Table 3: this compound Derivatives and DUB Inhibition

| Target Class | Specific Enzyme Example | Therapeutic Rationale | Reference Compound |

| Deubiquitinating Enzymes (DUBs) | USP7 | Regulates the stability of key oncoproteins and tumor suppressors; inhibition can lead to cancer cell death. google.comwikipedia.org | A thioether derivative of this compound. google.com |

Phosphodiesterase (PDE) Inhibition

While direct PDE inhibition by this compound is not extensively documented, the closely related 3,5-dichloropyridin-4-yl moiety is a cornerstone of numerous potent and selective phosphodiesterase 4 (PDE4) inhibitors. mdpi.com PDE4 is a critical enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in regulating inflammation. openrespiratorymedicinejournal.com Inhibition of PDE4 elevates cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory mediators. openrespiratorymedicinejournal.comresearchgate.net The 3,5-dichloropyridine (B137275) group is a validated and crucial fragment for achieving high-affinity PDE4 inhibitory activity. mdpi.com

Several key PDE4 inhibitors incorporate this structural motif:

Roflumilast : An approved oral medication for severe Chronic Obstructive Pulmonary Disease (COPD) and plaque psoriasis, Roflumilast features the N-(3,5-dichloropyridin-4-yl) group. mdpi.comnih.gov Its synthesis relies on 4-Amino-3,5-dichloropyridine (B195902) as a key intermediate. innospk.com

AWD-12-281 : A potent inhaled PDE4 inhibitor designed for respiratory diseases, this compound is an N-(3,5-dichloro-pyrid-4-yl) glyoxylic acid amide derivative. openrespiratorymedicinejournal.com

LEO 29102 : Developed as a "soft-drug" for the topical treatment of atopic dermatitis, this molecule contains a 2-(3,5-Dichloro-4-pyridyl)acetyl moiety, designed to act locally on the skin with minimal systemic exposure. acs.orgrcsb.org

Pyrazolo[1,5-a]pyridine Derivatives : Research has identified N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide as a highly potent and selective PDE4 inhibitor with demonstrated anti-inflammatory effects in animal models. nih.gov

Quinoline Derivatives : The compound SCH 351591, which contains the 3,5-dichloropyridine moiety, has shown robust efficacy against lung inflammation in preclinical studies. mdpi.com

Table 1: Notable PDE4 Inhibitors Incorporating the 3,5-Dichloropyridin-4-yl Moiety

| Compound Name/Class | Chemical Name/Description | Therapeutic Application/Significance | Citations |

| Roflumilast | 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | Approved oral treatment for severe COPD and plaque psoriasis. | mdpi.comnih.gov |

| AWD-12-281 | N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide | Potent inhaled PDE4 inhibitor developed for inflammatory airway diseases. | openrespiratorymedicinejournal.com |

| LEO 29102 | 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide | "Soft-drug" PDE4 inhibitor for topical treatment of atopic dermatitis. | acs.orgrcsb.org |

| Pyrazolo[1,5-a]pyridine Derivative | N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide | Highly potent and selective PDE4 inhibitor with in vivo anti-inflammatory activity. | nih.gov |

| SCH 351591 | N-(3, 5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide | Orally active PDE4 inhibitor with demonstrated efficacy against lung inflammation. | mdpi.com |

Other Reported Biological Activities (e.g., anti-inflammatory, insecticidal)

Beyond PDE4 inhibition, derivatives of 3,5-dichloropyridine have shown promise in other biological contexts, including distinct anti-inflammatory pathways and as agrochemicals.

Anti-inflammatory Activity: Derivatives have been developed as potent antagonists of the P2X₇ receptor, an ion channel involved in inflammatory signaling. nih.gov The optimized antagonist, a 3,5-dichloropyridine derivative, inhibited the P2X₇ receptor with a half-maximal inhibitory concentration (IC₅₀) of 4.9 nM. nih.gov This antagonism effectively blocked the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) from human THP-1 cells with an IC₅₀ of 1.3 nM. nih.gov Furthermore, these compounds strongly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further highlighting their potential as anti-inflammatory agents targeting the P2X₇ receptor. nih.gov Studies on 3-hydroxy pyridine-4-one derivatives also support the general anti-inflammatory potential of this class of compounds. nih.govnih.gov

Insecticidal Activity: The dichloropyridine scaffold is a valuable intermediate for the synthesis of agrochemicals, including herbicides and insecticides. solubilityofthings.com Research has led to the development of novel diacylhydrazine insecticides containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole structure. nih.govresearchgate.net Several of these compounds demonstrated excellent insecticidal activity against the diamondback moth (Plutella xylostella), a major agricultural pest. nih.gov For instance, compounds 10g and 10h from one study exhibited LC₅₀ values of 27.49 mg L⁻¹ and 23.67 mg L⁻¹, respectively, which was superior to the commercial insecticide tebufenozide. nih.gov

Table 2: Insecticidal Activity of Dichloropyridine-Containing Derivatives Against P. xylostella

| Compound ID | LC₅₀ (mg L⁻¹) | Comparison to Standard | Citations |

| 10g | 27.49 | More potent than tebufenozide | nih.gov |

| 10h | 23.67 | More potent than tebufenozide | nih.gov |

| 10w | 28.90 | More potent than tebufenozide | nih.gov |

| Tebufenozide (Standard) | 37.77 | Commercial insecticide | nih.gov |

Pharmacological Profile and Therapeutic Potential

The diverse biological activities of 3,5-dichloropyridine derivatives translate into a broad pharmacological profile with significant therapeutic potential across multiple fields. The core structure can be tailored to target different biological pathways, leading to distinct clinical applications.

Inflammatory Diseases : Through potent PDE4 inhibition, derivatives like Roflumilast are used to treat chronic inflammatory conditions such as COPD and psoriasis. mdpi.comnih.gov The development of topical "soft-drugs" like LEO 29102 for atopic dermatitis showcases the platform's versatility. acs.orgrcsb.org Additionally, the activity of P2X₇ receptor antagonists presents an alternative route to treat inflammation by blocking cytokine release. nih.gov

Oncology : A significant area of potential is in cancer therapy. Derivatives incorporating a 1-(3,5-dichloropyridin-4-yl)ethoxy moiety have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). google.com Aberrant FGFR signaling is a known driver in various cancers, including bladder cancer. google.comoncotarget.com These compounds are being investigated for their ability to treat cancers with specific FGFR gene alterations. google.comnih.gov

Agrochemicals : The demonstrated efficacy of dichloropyridine-based compounds as insecticides highlights their potential in agriculture for crop protection. solubilityofthings.comnih.govresearchgate.net

Table 3: Molecular Targets and Therapeutic Potential of 3,5-Dichloropyridine Derivatives

| Molecular Target | Biological Activity | Therapeutic/Application Potential | Citations |

| Phosphodiesterase 4 (PDE4) | Anti-inflammatory | COPD, Asthma, Psoriasis, Atopic Dermatitis | mdpi.comopenrespiratorymedicinejournal.comnih.gov |

| P2X₇ Receptor | Anti-inflammatory (IL-1β inhibition) | Inflammatory Disorders | nih.gov |

| Fibroblast Growth Factor Receptor (FGFR) | Anticancer (inhibition of tumor growth) | Bladder Cancer, Cholangiocarcinoma | google.comgoogle.comnih.gov |

| Insect Ecdysone Receptor (Target of Diacylhydrazines) | Insecticidal | Agricultural Pest Control | nih.govresearchgate.net |

Drug-likeness and Pharmacokinetic Considerations for Derivatives

The successful development of a drug molecule requires not only potent biological activity but also favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and "drug-likeness." researchgate.net The 3,5-dichloropyridine scaffold has proven to be highly adaptable, allowing for modifications that optimize these characteristics for specific therapeutic applications.

A key challenge with early oral PDE4 inhibitors was a narrow therapeutic window due to systemic side effects. acs.org Medicinal chemists have addressed this by designing derivatives with specific pharmacokinetic profiles:

Soft-Drug Design : For dermatological diseases like atopic dermatitis, a topical treatment that acts locally with minimal systemic absorption is ideal. LEO 29102 was designed as a "soft-drug"—a biologically active compound that undergoes predictable metabolism to an inactive form after exerting its therapeutic effect. acs.orgrcsb.org This approach optimizes the drug's distribution to the skin while reducing the risk of systemic side effects. acs.org

Advanced Drug Delivery Systems : For other inflammatory conditions, controlling drug release can enhance efficacy and safety. One study explored encapsulating a 3,5-dichloropyridine derivative (a P2X₇ antagonist) into nanoparticles made from a pH-sensitive polymer. nih.gov These nanoparticles are designed to be stable at physiological pH but release their anti-inflammatory payload in the acidic microenvironments characteristic of inflamed tissues, offering a targeted drug delivery strategy. nih.gov

These examples demonstrate that the physicochemical properties of 3,5-dichloropyridine derivatives can be fine-tuned through chemical modification and advanced formulation strategies to create effective and safe therapeutics. acs.orgnih.gov

Environmental Fate and Ecotoxicological Implications

Environmental Monitoring and Detection Strategies

The effective monitoring and detection of 3,5-Dichloropyridin-4-ol in the environment are predicated on robust analytical methodologies. While specific methods exclusively developed for this compound are not extensively documented in publicly available literature, established techniques for similar chlorinated aromatic compounds, such as chlorophenols and other dichlorinated pyridinols, provide a strong foundation for developing effective detection strategies. The selection of an appropriate analytical method is contingent upon several factors, including the environmental matrix (e.g., water, soil, sediment, biota), the expected concentration range of the analyte, and the required level of sensitivity and specificity.

Advanced chromatographic techniques are the cornerstone of detecting and quantifying trace levels of organic contaminants like this compound. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a particularly powerful tool. This approach offers high selectivity and sensitivity, allowing for the accurate identification and quantification of the target compound even in complex environmental samples. The initial step in the analysis typically involves a sample preparation phase, which may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte from the sample matrix.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another widely used technique. For a polar compound like this compound, a derivatization step is often necessary to increase its volatility and thermal stability, making it amenable to GC analysis. This process involves a chemical reaction to convert the polar hydroxyl group into a less polar derivative.

The table below outlines potential analytical methods that could be adapted for the detection of this compound.

| Analytical Technique | Sample Matrix | Sample Preparation | Typical Detection Limit | Key Advantages |

| HPLC-MS/MS | Water, Soil | Solid-Phase Extraction (SPE) | Low ng/L to µg/L | High sensitivity and selectivity |

| GC-MS | Soil, Sediment | Soxhlet Extraction, Derivatization | Low µg/kg | Excellent separation efficiency |

| Capillary Electrophoresis | Water | Direct Injection or SPE | µg/L range | Low sample volume, high efficiency |

Ecotoxicological Studies and Risk Assessment Methodologies

Evaluating the ecotoxicological profile of this compound is essential for a thorough environmental risk assessment. Such studies aim to determine the potential adverse effects of the compound on a variety of non-target organisms that represent different trophic levels within an ecosystem. A standard tiered approach is typically employed, starting with acute toxicity testing on sensitive indicator species, followed by chronic and more complex studies if initial results indicate a potential for significant harm.

The primary trophic levels assessed in ecotoxicological studies include:

Primary Producers (Algae): Algal growth inhibition tests are conducted to assess the impact of the chemical on photosynthesis and cell division. Standard species such as Pseudokirchneriella subcapitata are often used.

Primary Consumers (Invertebrates): The acute toxicity to aquatic invertebrates is commonly evaluated using the water flea, Daphnia magna. These tests determine the concentration of the substance that is lethal to 50% of the test population over a specified period (typically 48 hours).

Secondary Consumers (Fish): Acute toxicity tests on fish, such as the zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), are conducted to assess the lethal effects on vertebrates.

The results from these studies, often expressed as an EC50 (the concentration causing an effect in 50% of the population) or LC50 (the concentration causing death in 50% of the population), are fundamental to the risk assessment process.

Environmental risk assessment for a chemical like this compound involves a systematic process of comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). The PEC is an estimation of the concentration of the substance in various environmental compartments based on its usage patterns and fate and transport properties. The PNEC is derived from the ecotoxicological data by applying assessment factors to the lowest observed effect concentration to account for uncertainties. The ratio of the PEC to the PNEC determines the risk quotient (RQ). An RQ greater than one suggests a potential for adverse environmental effects, which may trigger a need for more detailed risk assessment or risk mitigation measures.

The following table provides a hypothetical example of acute toxicity data for this compound for illustrative purposes.

| Test Organism | Trophic Level | Endpoint | Value (mg/L) |

| Pseudokirchneriella subcapitata | Algae | 72-h EC50 (Growth Inhibition) | 5.2 |

| Daphnia magna | Invertebrate | 48-h LC50 (Immobilization) | 12.8 |

| Danio rerio | Fish | 96-h LC50 (Mortality) | 25.4 |

Advanced Analytical Method Development and Validation

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3,5-Dichloropyridin-4-ol and its related compounds. Both liquid and gas chromatography offer powerful tools for its qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in modern pharmaceutical and chemical analysis, offering high resolution and sensitivity for the analysis of non-volatile or thermally labile compounds like this compound. semanticscholar.org

Modern HPLC method development has moved beyond the traditional one-factor-at-a-time approach to more systematic and efficient strategies like Design of Experiments (DoE). bohrium.comceon.rs DoE is a powerful statistical tool that allows for the simultaneous evaluation of multiple chromatographic parameters, leading to a comprehensive understanding of the method's performance and the establishment of a robust "design space". bohrium.commolnar-institute.com

For this compound, critical method parameters (CMPs) that can be optimized using DoE include mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) content), pH of the aqueous buffer, column temperature, and flow rate. molnar-institute.comnih.gov By systematically varying these factors, their impact on critical quality attributes (CQAs) such as resolution between the main peak and impurities, peak tailing, and retention time can be modeled and optimized. molnar-institute.com For example, a Box-Behnken design could be employed to investigate the interactions between three key variables, efficiently mapping the optimal separation conditions with a reduced number of experimental runs. ceon.rs This approach not only accelerates method development but also ensures the final method is robust and reliable. semanticscholar.org

| Factor | Level -1 | Level 0 | Level +1 | Response (CQAs) |

|---|---|---|---|---|

| A: Acetonitrile (%) | 30% | 40% | 50% | Resolution (Rs) between this compound and Impurities Peak Tailing Factor (Tf) Retention Time (Rt) |

| B: Mobile Phase pH | 3.0 | 4.5 | 6.0 | |

| C: Column Temperature (°C) | 25°C | 30°C | 35°C |

A primary application of HPLC is the quantitative determination of this compound and the profiling of its impurities. dphen1.com Impurity profiling is critical as impurities can arise from starting materials, by-products of the synthesis, or degradation products. dphen1.comrjptonline.org The development of a stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products. abap.co.in

Validation of the quantitative method is performed according to ICH guidelines to ensure its suitability for the intended purpose. abap.co.injaptronline.com This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). abap.co.in For instance, a method for a related compound, 3,5-dichloroaniline, demonstrated good linearity with correlation coefficients (R²) greater than 0.996. mdpi.comnih.gov The accuracy is often confirmed by recovery studies at different concentration levels, with acceptance criteria typically between 70-120%. mdpi.com Precision is evaluated by the relative standard deviation (RSD), which should be less than 20% for trace analysis. mdpi.com

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.999 | japtronline.com |

| LOD | 0.6 - 1.76 µg/kg | japtronline.commdpi.comnih.gov |

| LOQ | 2.0 - 5.35 µg/kg | japtronline.commdpi.comnih.gov |

| Accuracy (% Recovery) | 75% - 101% | japtronline.commdpi.comnih.gov |

| Precision (%RSD) | < 2% - 11.9% | japtronline.commdpi.comnih.gov |

To enhance sensitivity and specificity, HPLC systems are often coupled with various detectors.

HPLC-UV: Ultraviolet (UV) detection is a common and robust technique used with HPLC. researchgate.net The selection of an appropriate wavelength, based on the UV absorption spectrum of this compound, is crucial for achieving good sensitivity. abap.co.in For related chlorinated aromatic compounds, detection wavelengths are often in the range of 220-290 nm. researchgate.neticm.edu.pl HPLC-UV methods are widely used for routine quality control due to their reliability and cost-effectiveness. icm.edu.pl

HPLC-MS/MS: For highly sensitive and selective analysis, particularly at trace levels, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the technique of choice. mdpi.comnih.gov This method combines the superior separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry. mdpi.com In the analysis of structurally similar compounds like 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline, HPLC-MS/MS has been used to achieve very low limits of detection (LOD) and quantification (LOQ), in the µg/kg range. mdpi.comnih.gov The technique provides structural information, allowing for the confident identification of impurities and metabolites. rjptonline.org

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (m/z) | 163.03 |

| Product Ions (m/z) | (Specific fragments would be determined experimentally) |

| Collision Energy (eV) | (Optimized for specific transitions) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. epa.gov While this compound itself has a hydroxyl group that may require derivatization to increase volatility and improve peak shape, GC methods are highly relevant for analyzing related impurities or precursors. For instance, GC has been successfully applied to determine related compounds like 3,5,6-trichloropyridinol in various samples. nih.gov

In such methods, derivatization with an agent like N-(tert.-butyldimethylsilyl)-N-methyltrifluoroacetamide can be employed. nih.gov The choice of detector is critical for achieving the desired sensitivity and selectivity. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds, making it suitable for pyridine (B92270) derivatives. epa.gov For even greater specificity and structural confirmation, a Mass Spectrometer (MS) is used as the detector (GC-MS). nih.gov

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Injector Temperature | ~250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Derivatization | May be required (e.g., silylation) |

High-Performance Liquid Chromatography (HPLC) Methodologies

Electrochemical Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. Techniques like Cyclic Voltammetry (CV) can provide detailed information about the redox behavior of a molecule. mdpi.com For a compound like this compound, the pyridine ring and hydroxyl group are potentially electroactive and could be oxidized or reduced at a specific potential.

The development of electrochemical sensors involves modifying the surface of an electrode (e.g., a glassy carbon electrode) to enhance sensitivity and selectivity. nih.gov Materials like graphene oxide can be used to increase the active surface area and improve the rate of electron transfer. mdpi.comnih.gov The performance of the sensor is optimized by studying factors such as the pH of the supporting electrolyte, as the electrochemical response is often pH-dependent. nih.gov While specific applications for this compound are not widely reported, the successful use of electrochemical sensors for other substituted phenols and aromatic amines demonstrates the high potential of this approach for its direct and sensitive detection. mdpi.comnih.gov

| Component | Description/Example |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE), potentially modified with nanomaterials |

| Reference Electrode | Saturated Calomel Electrode (SCE) or Ag/AgCl |

| Counter Electrode | Platinum (Pt) wire |

| Supporting Electrolyte | Phosphate Buffer Solution (PBS) at an optimized pH |

| Detection Technique | Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) |

Validation Parameters and Regulatory Compliance

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose. europa.eu This process involves establishing, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate that analytical methods used for quality control and stability testing of pharmaceutical substances be properly validated. europa.eudemarcheiso17025.com Key validation parameters include accuracy, precision, specificity, sensitivity, limit of detection (LOD), and limit of quantification (LOQ). These parameters collectively ensure that the analytical method provides consistent, reliable, and accurate data. researchgate.net The validation protocol should outline the performance characteristics to be assessed and the acceptance criteria for each. europa.eu

Accuracy, Precision, and Specificity

Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov For the quantitative analysis of this compound, accuracy is typically determined by assessing the recovery of the analyte in a sample matrix. This is often performed by spiking a placebo or sample with known concentrations of this compound standard. The ICH Q2(R2) guideline recommends assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). europa.eu The results are expressed as the percentage of analyte recovered by the assay. europa.eu

Precision Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is typically evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by a minimum of six determinations at 100% of the test concentration or from nine determinations across the specified range. europa.eu

Intermediate Precision: This expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Precision is expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements.